molecular formula C8H12BNO2 B1277571 3-Ethylaminophenylboronic acid CAS No. 267660-71-9

3-Ethylaminophenylboronic acid

Cat. No. B1277571
CAS RN: 267660-71-9
M. Wt: 165 g/mol
InChI Key: AMEXHZJCEDVHMK-UHFFFAOYSA-N
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Description

3-Ethylaminophenylboronic acid is a chemical compound that is increasingly utilized in diverse areas of research . It’s known for its interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to its utility in various sensing applications .


Synthesis Analysis

The synthesis of borinic acids like 3-Ethylaminophenylboronic acid relies on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

The molecular structure of 3-Ethylaminophenylboronic acid is similar to that of 3-Aminophenylboronic acid. The molecular formula is CHBNO, with an average mass of 136.944 Da and a monoisotopic mass of 137.064804 Da .


Chemical Reactions Analysis

Boronic acids, including 3-Ethylaminophenylboronic acid, are known for their ability to form reversible covalent bonds with diols, which is a key interaction that allows their utilization in various areas . They are also known for their role in the Suzuki-Miyaura cross-coupling reaction .

Mechanism of Action

While the specific mechanism of action for 3-Ethylaminophenylboronic acid is not detailed in the available resources, boronic acids in general are known for their interactions with diols and strong Lewis bases . This interaction allows them to be used in various sensing applications.

Safety and Hazards

3-Ethylaminophenylboronic acid is a laboratory chemical and is not advised for use in food, drugs, pesticides, or biocidal products . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Boronic acids, including 3-Ethylaminophenylboronic acid, are increasingly being utilized in diverse areas of research . Future directions include their use in sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The impact of varying the position of the phenylboronic acid group on the anion binding properties of Eu (III) receptors is also being investigated .

properties

IUPAC Name

[3-(ethylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEXHZJCEDVHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441340
Record name 3-ETHYLAMINOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

267660-71-9
Record name 3-ETHYLAMINOPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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